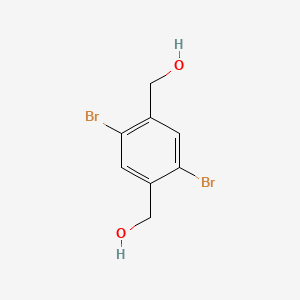

(2,5-Dibromo-1,4-phenylene)dimethanol

Vue d'ensemble

Description

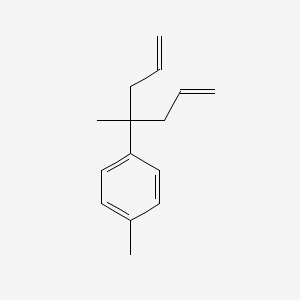

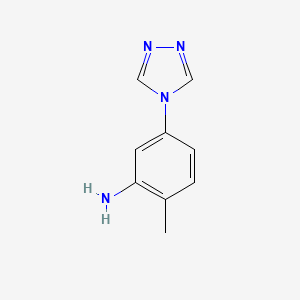

“(2,5-Dibromo-1,4-phenylene)dimethanol” is a chemical compound with the molecular formula C8H8Br2O2 . It is a derivative of phenol, with two bromine atoms and two methanol groups attached to the phenylene group .

Molecular Structure Analysis

The molecular structure of “(2,5-Dibromo-1,4-phenylene)dimethanol” consists of a phenylene group (a benzene ring) with two bromine atoms and two methanol groups attached to it . The exact positions of these groups can be determined by the numbering in the name of the compound.

Applications De Recherche Scientifique

Chiral Polyurethane Synthesis

A study explored the reaction of (R)-1,1'-Bi(2-naphthol) with 1,4-phenylene diisocyanate, leading to a mixture of linear polyurethane and cyclic compounds. The polymer was proposed to possess a π-stacked, 2/1-helical conformation, stable within a temperature range of 0-60 °C. This research demonstrates the application of related compounds in synthesizing chiral polyurethane with potential applications in materials science (P. Gudeangadi et al., 2015).

Synthesis and Characterization of Poly(p-phenylene)-graft-Poly(ε-caprolactone) Copolymers

Another study utilized 2,5-Dibromo-1,4-(dihydroxymethyl)benzene as an initiator in ring-opening polymerization of ε-caprolactone to create poly(p-phenylene)-graft-poly(ε-caprolactone) copolymers. These polymers, characterized by solubility in common organic solvents, showcase the diverse potential of dibromo compounds in polymer chemistry for creating materials with specific solubility and thermal properties (S. Yurteri et al., 2004).

Metal Organic Framework (MOF) Synthesis

Research on 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) as a building block for coordination frameworks with lanthanides under hydrothermal conditions shows the broader applicability of phenylene derivatives in constructing MOFs. This work expands on the potential use of related compounds in designing materials with specific coordination networks and applications in catalysis, gas storage, and separation processes (Monika Plabst & T. Bein, 2009).

Development of Thermoplastic Polyurethanes

A study on the synthesis of thermoplastic polyurethanes using undecylenic acid-derived telechelic diols with 1,4-butanediol and 4,4'-methylenebis(phenylisocyanate) as a hard segment highlights the versatility of phenylene derivatives in creating materials with tailored physical and mechanical properties for potential biomedical applications (Cristina Lluch et al., 2013).

Propriétés

IUPAC Name |

[2,5-dibromo-4-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2,11-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNZHGZKERXBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)CO)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591751 | |

| Record name | (2,5-Dibromo-1,4-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dibromo-1,4-phenylene)dimethanol | |

CAS RN |

395059-21-9 | |

| Record name | (2,5-Dibromo-1,4-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Trifluoromethyl)phenyl]nicotinic acid](/img/structure/B1602633.png)

![2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1602637.png)

![3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1602653.png)